molecular formula C24H26N2O6S B300414 2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide

2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide

カタログ番号 B300414
分子量: 470.5 g/mol
InChIキー: PIWXTYAXEUFOJB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide, also known as DAPA, is a chemical compound that has gained significant attention in the scientific community for its potential applications as a therapeutic agent. DAPA is a member of the class of sulfonylureas, which are compounds that have been used for decades as oral hypoglycemic agents in the treatment of type 2 diabetes.

作用機序

2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide's mechanism of action involves the inhibition of the SUR1 subunit of the KATP channel, which leads to the depolarization of pancreatic beta cells and the subsequent release of insulin. Additionally, 2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide has been shown to have a direct effect on the insulin-secreting cells of the pancreas, increasing the number of insulin granules and promoting their exocytosis.
Biochemical and Physiological Effects:
Studies have shown that 2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide has a number of biochemical and physiological effects that make it a promising therapeutic agent. These effects include the stimulation of insulin secretion, the enhancement of glucose uptake in skeletal muscle cells, and the inhibition of glucagon secretion. Additionally, 2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of conditions such as metabolic syndrome and cardiovascular disease.

実験室実験の利点と制限

One advantage of using 2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide in lab experiments is that it is a well-characterized compound with a known mechanism of action. Additionally, 2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide has been shown to have a high degree of selectivity for the SUR1 subunit of the KATP channel, which makes it a useful tool for investigating the role of this channel in insulin secretion. However, one limitation of using 2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide in lab experiments is that it is a sulfonylurea compound, which means that it may have off-target effects on other channels or receptors.

将来の方向性

There are a number of future directions for research on 2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide and its potential applications as a therapeutic agent. One area of interest is the development of 2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide analogs that have improved selectivity and potency for the SUR1 subunit of the KATP channel. Additionally, there is interest in investigating the use of 2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide in combination with other drugs for the treatment of conditions such as type 2 diabetes and metabolic syndrome. Finally, there is potential for 2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide to be used in the treatment of other conditions such as epilepsy and ischemic stroke, where the inhibition of the KATP channel may have therapeutic effects.

合成法

The synthesis of 2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide involves the reaction of 2-amino-3,4-dimethoxybenzenesulfonyl chloride with N-(4-methoxybenzyl)acetamide in the presence of a base such as triethylamine. The reaction yields 2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide as a white crystalline solid with a melting point of 236-238°C.

科学的研究の応用

2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide has been the subject of numerous scientific studies that have investigated its potential as a therapeutic agent for a variety of conditions. One area of research has focused on the compound's ability to inhibit the activity of the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel. This inhibition leads to the depolarization of pancreatic beta cells, which results in the release of insulin and the lowering of blood glucose levels.

特性

製品名

2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide

分子式

C24H26N2O6S

分子量

470.5 g/mol

IUPAC名

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C24H26N2O6S/c1-30-20-12-9-18(10-13-20)16-25-24(27)17-26(33(28,29)21-7-5-4-6-8-21)19-11-14-22(31-2)23(15-19)32-3/h4-15H,16-17H2,1-3H3,(H,25,27)

InChIキー

PIWXTYAXEUFOJB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3

正規SMILES

COC1=CC=C(C=C1)CNC(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。